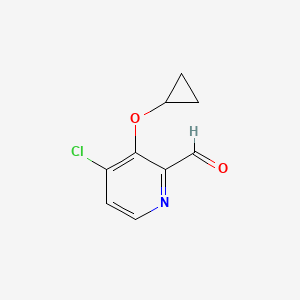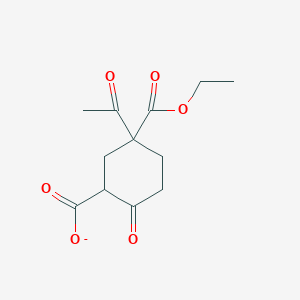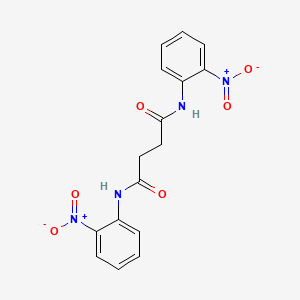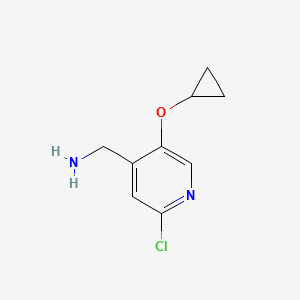![molecular formula C44H44N2P2 B14802855 (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. Its unique structure, featuring two diphenylphosphino groups and a cyclohexane-1,2-diamine backbone, allows for high enantioselectivity in catalytic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired chiral ligand in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine undergoes various types of reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Participates in oxidation-reduction reactions when coordinated with metal centers.
Substitution: Involved in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Reagents: Transition metal salts (e.g., palladium acetate, rhodium chloride), bases (e.g., sodium hydride), and solvents (e.g., THF, dichloromethane).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are metal-ligand complexes that are highly active in catalytic processes, particularly in asymmetric hydrogenation and cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is widely used as a chiral ligand in asymmetric catalysis. It is instrumental in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry.
Biology and Medicine
The compound’s ability to form chiral metal complexes makes it valuable in the development of drugs and biologically active molecules. It is used in the synthesis of chiral intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine involves the formation of chiral metal complexes. These complexes facilitate asymmetric catalysis by providing a chiral environment around the metal center, which influences the stereochemistry of the reaction. The molecular targets include transition metals, and the pathways involved are primarily related to catalytic cycles in hydrogenation and cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,R)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine: The enantiomer of the compound , used in similar catalytic applications.
(S,S)-N,N-Bis[2-(diphenylphosphino)benzyl]ethane-1,2-diamine: A similar chiral ligand with an ethane backbone instead of cyclohexane.
(R,R)-N,N-Bis[2-(diphenylphosphino)benzyl]butane-1,2-diamine: Another related compound with a butane backbone.
Uniqueness
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is unique due to its cyclohexane backbone, which provides rigidity and enhances enantioselectivity in catalytic reactions. This structural feature distinguishes it from other similar compounds and makes it particularly effective in asymmetric synthesis.
Propriétés
Formule moléculaire |
C44H44N2P2 |
|---|---|
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2 |
Clé InChI |
GEZITKLHMKZYMH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)

![(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14802774.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)

![(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B14802811.png)



![hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one](/img/structure/B14802838.png)
![2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid](/img/structure/B14802839.png)
![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)


